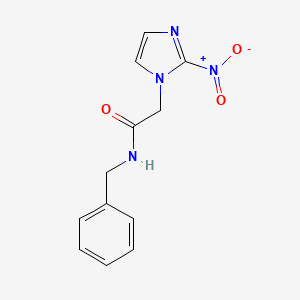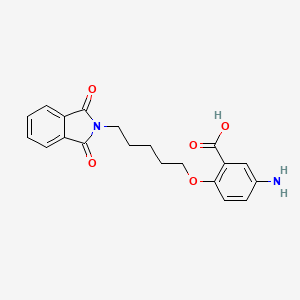
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-YL)pentyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-yl)pentyl)oxy)- is a bioactive chemical.
Applications De Recherche Scientifique
Antiepileptic Activity : N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, which are structurally related to your compound of interest, have shown significant antiepileptic activity. This was demonstrated in a study where these compounds were synthesized and tested for seizure latency in male mice. Molecular docking studies also indicated strong interactions with the GABAA receptor (Asadollahi et al., 2019).
Anti-inflammatory Applications : Another study synthesized novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, evaluating them for anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising activity, and molecular docking was performed to assess their binding affinity (Nikalje et al., 2015).
Antibacterial and Antifungal Properties : A research focusing on the synthesis of various compounds including N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide revealed that some of these compounds exhibit promising antibacterial and antifungal activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).
Role in Biosynthesis of Natural Products : The compound is related to 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for a large group of natural products including ansamycins and mitomycins. A review covering the biosynthesis of AHBA-derived natural products highlights the chemical and biochemical perspectives of these compounds (Kang, Shen, & Bai, 2012).
Synthesis of Fluorescence Probes : Related to your compound, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its derivatives were synthesized as novel fluorescence probes. These compounds were used to detect reactive oxygen species in biological and chemical applications, demonstrating the versatility of benzoic acid derivatives in scientific research (Setsukinai et al., 2003).
Propriétés
Numéro CAS |
13737-98-9 |
|---|---|
Nom du produit |
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-YL)pentyl)oxy)- |
Formule moléculaire |
C20H20N2O5 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
5-amino-2-[5-(1,3-dioxoisoindol-2-yl)pentoxy]benzoic acid |
InChI |
InChI=1S/C20H20N2O5/c21-13-8-9-17(16(12-13)20(25)26)27-11-5-1-4-10-22-18(23)14-6-2-3-7-15(14)19(22)24/h2-3,6-9,12H,1,4-5,10-11,21H2,(H,25,26) |
Clé InChI |
ZCLNIPUJEKUSEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=C(C=C(C=C3)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=C(C=C(C=C3)N)C(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
13737-98-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-yl)pentyl)oxy)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-](/img/structure/B1666573.png)
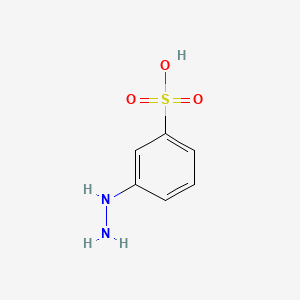
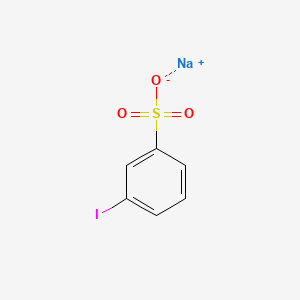


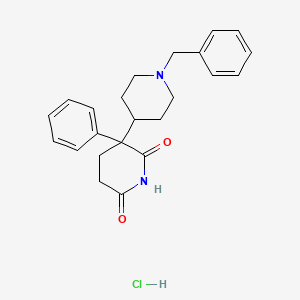

![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)

